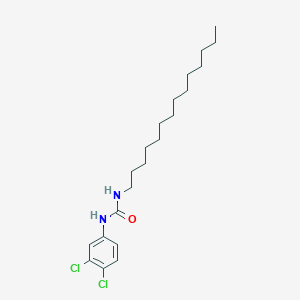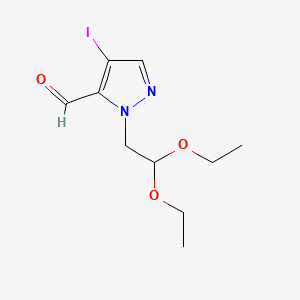
1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodo group at position 4, a diethoxyethyl group at position 1, and a carbaldehyde group at position 5. These structural features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the iodo group: The iodo group can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the diethoxyethyl group: This step involves the alkylation of the pyrazole ring with a diethoxyethyl halide under basic conditions.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction using a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a base.
Formylation: DMF and POCl3 for the Vilsmeier-Haack reaction.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Aplicaciones Científicas De Investigación
1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodo and aldehyde groups allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2-Diethoxyethyl)-4-bromo-1H-pyrazole-5-carbaldehyde: Similar structure but with a bromo group instead of an iodo group.
1-(2,2-Diethoxyethyl)-4-chloro-1H-pyrazole-5-carbaldehyde: Similar structure but with a chloro group instead of an iodo group.
1-(2,2-Diethoxyethyl)-4-fluoro-1H-pyrazole-5-carbaldehyde: Similar structure but with a fluoro group instead of an iodo group.
Uniqueness
The uniqueness of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde lies in the presence of the iodo group, which can participate in unique chemical reactions, such as iodination and coupling reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H15IN2O3 |
|---|---|
Peso molecular |
338.14 g/mol |
Nombre IUPAC |
2-(2,2-diethoxyethyl)-4-iodopyrazole-3-carbaldehyde |
InChI |
InChI=1S/C10H15IN2O3/c1-3-15-10(16-4-2)6-13-9(7-14)8(11)5-12-13/h5,7,10H,3-4,6H2,1-2H3 |
Clave InChI |
HGFRAUZRESVZGD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CN1C(=C(C=N1)I)C=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


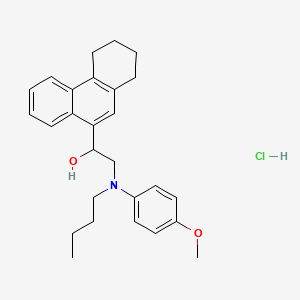
![4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14010646.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)
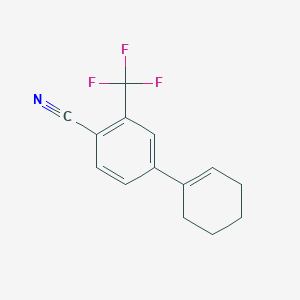
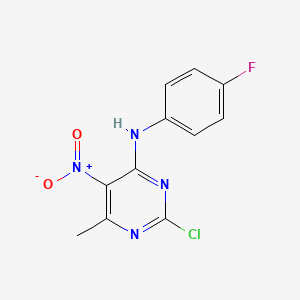
![1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea](/img/structure/B14010679.png)
![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)
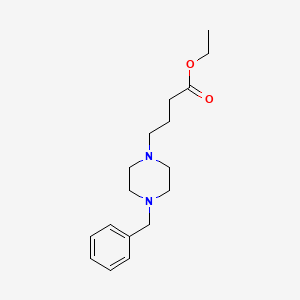
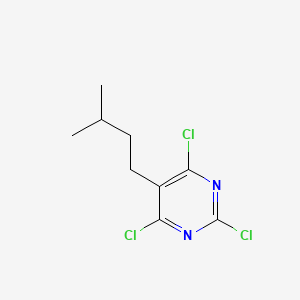
![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)
![2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione](/img/structure/B14010699.png)

![(S)-10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14010710.png)
